molecular formula CH3C6H4CH=CH2<br>C9H10<br>C9H10 B165405 2-Methylstyrene CAS No. 611-15-4

2-Methylstyrene

Cat. No. B165405
CAS RN: 611-15-4
M. Wt: 118.18 g/mol
InChI Key: NVZWEEGUWXZOKI-UHFFFAOYSA-N
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Description

2-Methylstyrene is a natural product found in Solanum lycopersicum . It is a monomer used in the preparation of poly (2-methylstyrene) and also used as an intermediate in synthetic chemistry .


Synthesis Analysis

2-Methylstyrene can be synthesized by anionic polymerization . It is also a precursor to plasticizers, resins, and polymers . It can be produced by dehydrogenation of cumene .


Molecular Structure Analysis

The molecular formula of 2-Methylstyrene is C9H10 . The IUPAC name is 1-ethenyl-2-methylbenzene . The InChI is InChI=1S/C9H10/c1-3-9-7-5-4-6-8 (9)2/h3-7H,1H2,2H3 .


Chemical Reactions Analysis

The thermal decomposition of 2-Methylstyrene has been studied using molecular dynamics simulations with the ReaxFF reactive force field . The decomposition is initiated mainly by carbon–carbon backbone cleavage in two types at random points along the main chain .


Physical And Chemical Properties Analysis

2-Methylstyrene is a colorless oil . It has a molecular weight of 118.18 g/mol . It is slightly miscible with water .

Scientific Research Applications

1. Controlled Cationic Polymerization of p-Methylstyrene in Ionic Liquid

  • Summary of Application: This research focuses on the cationic polymerization of p-methylstyrene initiated by 1-chloro-1-(4-methylphenyl)-ethane (p-MeStCl)/tin tetrachloride (SnCl4) in an ionic liquid at -25°C . The ionic liquid environment and high polarity were found to be favorable for the polarization of the initiator and monomer, facilitating controllability .
  • Methods of Application: The gel permeation chromatography (GPC) trace of the poly(p-methylstyrene) changes from bimodal in dichloromethane (CH2Cl2) to unimodal in the ionic liquid, and polydispersities Mw/Mn of the polymer in the ionic liquid showed narrower (1.40–1.59) .
  • Results or Outcomes: The reaction rate and heat release rate were milder in the ionic liquid. The effects of the initiating system, Lewis acid concentration, and 2,6-di-tert-butylpyridine (DTBP) concentration on the polymerization were investigated .

2. Aqueous Cationic Polymerization of p-Methylstyrene

  • Summary of Application: This research investigates the aqueous cationic polymerization of p-methylstyrene using a CumOH/B(C6F5)3/Et2O system . Several types of surfactants were used, including the cationic surfactant CTAB, non-ionic surfactant NP-40, and anionic surfactant SDBS .
  • Methods of Application: The influences of initiator concentration and temperature on polymerization were investigated. Gaussian 09W simulation software was used to calculate and optimize changes in the bond lengths and angles of B(C6F5)3 after ether was added to the system .
  • Results or Outcomes: The addition of ether increased the polarity of B(C6F5)3, rendering it soluble in water. 1H-NMR was used in identifying the main chain and terminal structures of the polymer, and the mechanism of p-methylstyrene aqueous phase cationic polymerization was proposed .

3. Engineering of Syndiotactic and Isotactic Polystyrene Block Copolymers

  • Summary of Application: This research provides an overview of the different copolymers containing stereoregular polystyrene blocks . Special emphasis is placed on syndiospecific and isospecific copolymerization of styrene with co-monomers (ethylene and α-olefins, conjugated and non-conjugated dienes, styrene derivatives, etc.) .
  • Methods of Application: The catalytic systems involved are described and the polymerization mechanisms are discussed .
  • Results or Outcomes: The research contributes to the understanding of the engineering of syndiotactic and isotactic polystyrene block copolymers .

4. Copolymerization of α-Methylstyrene and Styrene

  • Summary of Application: This research studies the effects of temperature and the molar ratios in monomer feed on the copolymerization of α-methylstyrene (AMS) and styrene (St) .
  • Methods of Application: The resulting copolymers, designated as PAS, were characterized by FTIR, GPC, NMR and TGA .
  • Results or Outcomes: The study provides insights into the copolymerization process and the properties of the resulting copolymers .

5. Engineering of Syndiotactic and Isotactic Polystyrene-Based Copolymers

  • Summary of Application: This research presents an updated overview of the different copolymers containing stereoregular polystyrene blocks .
  • Methods of Application: The catalytic systems involved are described and the polymerization mechanisms are discussed .
  • Results or Outcomes: The research contributes to the understanding of the engineering of syndiotactic and isotactic polystyrene block copolymers .

Safety And Hazards

2-Methylstyrene is harmful if inhaled and is a flammable liquid and vapor . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .

properties

IUPAC Name

1-ethenyl-2-methylbenzene
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InChI

InChI=1S/C9H10/c1-3-9-7-5-4-6-8(9)2/h3-7H,1H2,2H3
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InChI Key

NVZWEEGUWXZOKI-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1C=C
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Molecular Formula

Record name 2-VINYL TOLUENE
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Related CAS

25087-21-2
Record name Benzene, 1-ethenyl-2-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID2060599
Record name o-Vinyltoluene
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Molecular Weight

118.18 g/mol
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Physical Description

White powder; [Acros Organics MSDS], LIGHT YELLOW LIQUID WITH CHARACTERISTIC ODOUR.
Record name Poly(vinyltoluene)
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Record name 2-VINYL TOLUENE
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Boiling Point

170 °C
Record name 2-Vinyltoluene
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Flash Point

58 °C (136 °F) - closed cup, 60 °C - open cup, 58 °C c.c.
Record name 2-Vinyltoluene
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Record name 2-VINYL TOLUENE
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Solubility

Insoluble in water, Soluble in benzene, chloroform, Solubility in water, mg/l at 25 °C: 117 (very slightly soluble)
Record name 2-Vinyltoluene
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Density

0.9077 g/cu cm at 25 °C, 0.91 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
Record name 2-Vinyltoluene
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Vapor Density

Relative vapor density (air = 1): 4.1
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Vapor Pressure

1.85 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.24
Record name 2-Vinyltoluene
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Product Name

2-Methylstyrene

Color/Form

Liquid

CAS RN

611-15-4, 9017-21-4
Record name 2-Methylstyrene
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Record name 1-Ethenyl-2-methylbenzene
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Record name Benzene, ethenylmethyl-, homopolymer
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Record name 2-methylstyrene
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Record name 2-VINYLTOLUENE
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Record name 2-Vinyltoluene
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Melting Point

-68.50 °C, -69 °C
Record name 2-Vinyltoluene
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Synthesis routes and methods I

Procedure details

As the petroleum resin (hydrocarbon resin) that can be used in the present invention, there can be used a resin having a softening point of 30° to 140° C., which is obtained by polymerizing isopropenyltoluene alone, or by copolymerizing 100 parts by weight of isopropenyltoluene with up to 100 parts by weight, preferably 5 to 100 parts by weight of a fraction selected from fractions containing unsaturated hydrocarbon fractions having 4 and/or 5 carbon atoms (C4 and/or C5 fractions), obtained as by-products at refining and cracking of petroleum, in the presence of a Friedel-Crafts catalyst. Furthermore, there can be used a resin having a softening point of 80° to 120° C., which is obtained by polymerizing the abovementioned C4 and C5 fractions in the presence of a Friedel-Crafts catalyst, a resin having a softening point of 40° to 160° C., which is obtained by cationpolymerizing or heat-radical-polymerizing an optional fraction having a boiling point of -10° to 280° C., which is formed as a by-product at cracking or modification of petroleum, in the presence of a Friedel-Crafts catalyst, and modification products of these resins, for example, aromatic hydrocarbon resins (aromatic petroleum resins) obtained by polymerizing fractions having a boiling point of 140° to 280° C., which are composed mainly of aromatic unsaturated hydrocarbons having 9 carbon atoms such as styrene, indene, vinyltoluene, (C9 fractions), for example, in the presence of a Friedel-Crafts catalyst. Still further, there can be mentioned aliphatic petroleum resins obtained by polymerizing fractions having a boiling point of -10° to 20° C., which contain, as the main component, olefins and diolefins having 4 carbon atoms (C4 fractions), or fractions having a boiling point of 15° to 60° C., which contain, as the main component, olefins and diolefins having 5 carbon atoms (C5 fractions), in the presence of a Friedel-Crafts catalyst, resins obtained by mixing C9 fractions with C4 fractions and/or C5 fractions and copolymerizing the mixture in the presence of a Friedel-Crafts catalyst, resins obtained by copolymerizing or heat-polymerizing C9 fractions with cyclic diolefins such as dicyclopentadiene in the presence of a Friedel-Crafts catalyst, resins obtained by copolymerizing vinyl aromatic hydrocarbons such as styrene or α-methylstyrene with C4 and C5 fractions in the presence of a Friedel-Crafts catalyst, modified aromatic petroleum resins obtained by modifying the abovementioned resins with an α,β-unsaturated carboxylic acid or an anhydride thereof, or hydrogenating the above-mentioned resins, isopropenyltoluene type petroleum resins, and aliphatic petroleum resins. Of these petroleum resins, an isopropenyltoluene resin having a softening point (ring and ball method) of 80° to 140° C. and an aromatic petroleum resin having a softening point of 80° to 150° C. are preferred because an especially excellent damping effect can be attained.
[Compound]
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olefins
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Synthesis routes and methods II

Procedure details

Ethyl para-hydroxybenzoate (E 214) and propyl para-hydroxybenzoate (E 216) and their sodium compounds (E 2 15 and E 2 17) up to 5 grams per kilogram of product calculated as benzoic acid on a dry weight basis
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylstyrene
Reactant of Route 2
2-Methylstyrene
Reactant of Route 3
2-Methylstyrene
Reactant of Route 4
Reactant of Route 4
2-Methylstyrene
Reactant of Route 5
Reactant of Route 5
2-Methylstyrene
Reactant of Route 6
Reactant of Route 6
2-Methylstyrene

Citations

For This Compound
919
Citations
BN Kim, DH Lee - Journal of the Electrochemical Society, 2008 - iopscience.iop.org
… The grafting degree in the 2-methylstyrene … of 2-methylstyrene was higher than that of styrene, in which an average of 1.5 sulfonic acid groups were attached to one 2-methylstyrene, …
Number of citations: 10 iopscience.iop.org
GM Badger, SD Jolad… - Australian Journal of …, 1967 - CSIRO Publishing
… 2-Methylstyrene was prepared in the same way as the labelled compound and both were … 2-methylstyrene (4.2 g) was then diluted with 120 ml of purified inactive 2-methylstyrene. Xo …
Number of citations: 8 www.publish.csiro.au
M Kolobielski, H Pines - Journal of the American Chemical …, 1957 - ACS Publications
Compound XV was not isolated because it is converted readily to p-terphenyl (VI); this can occur by means of a hydrogen transfer reaction in which «-methylstyrene can act as a …
Number of citations: 32 pubs.acs.org
JM Hollas, PF Taday - Journal of the Chemical Society, Faraday …, 1991 - pubs.rsc.org
Single vibronic level fluorescence spectra of trans-2-methylstyrene in a supersonic jet show long progressions in the C(1)—C(α) torsional vibration of the vinyl group relative to the …
Number of citations: 8 pubs.rsc.org
D Lindberg, A Gogoll, M Widersten - The FEBS Journal, 2008 - Wiley Online Library
… with (S,S)-2-methylstyrene oxide revealed two observed rates for … in the catalyzed hydrolysis of 2-methylstyrene oxide was … With 2-methylstyrene oxide, slow conformational changes in …
Number of citations: 32 febs.onlinelibrary.wiley.com
A Le Person, G Eyglunent, V Daële, A Mellouki… - … of Photochemistry and …, 2008 - Elsevier
… of the ozone reaction rate coefficients with 2-methylstyrene and α-methylstyrene. For styrene, … The reaction rate coefficient of ozone with 2-methylstyrene is a factor 2 higher than that with …
Number of citations: 31 www.sciencedirect.com
C Wohlfarth - Polymer Solutions: Physical Properties and their …, 2010 - Springer
… poly (2-methylstyrene) 102000 toluene 303.15 4.80 1970MAT2 poly (2-methylstyrene) 146000 toluene 303.15 4.25 1970MAT2 poly (2-methylstyrene) 176000 toluene 303.15 3.86 …
Number of citations: 2 link.springer.com
T Kawamura, T Uryu, T Seki, K Matsuzaki - Polymer Journal, 1983 - nature.com
… In this article, we report on the stereoregularity of poly(2-methylstyrene) obtained by various cationic initiators. The effects of solvent and temperature on stereoregularity were …
Number of citations: 3 www.nature.com
L Chiappini, E Perraudin, N Maurin… - The Journal of …, 2019 - ACS Publications
… This work focuses for the first time on the formation of SOA from the ozonolysis of 2-methylstyrene … The comparison of ozonolysis mechanisms for 2-methylstyrene and indene allows for …
Number of citations: 17 pubs.acs.org
C Wohlfarth - Polymer Solutions: Physical Properties and their …, 2010 - Springer
Solubility parameter of poly(2-methylstyrene) … Solubility parameter of poly(2-methylstyrene) … Solubility parameter of poly(2-methylstyrene). …
Number of citations: 2 link.springer.com

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